molecular formula C16H31NO3 B14086084 Tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate

Tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate

Cat. No.: B14086084
M. Wt: 285.42 g/mol
InChI Key: YNCOCVQTNJNXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H31NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 6-hydroxyhexylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate is unique due to its specific hydroxyhexyl chain, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

tert-butyl 4-(6-hydroxyhexyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17-11-9-14(10-12-17)8-6-4-5-7-13-18/h14,18H,4-13H2,1-3H3

InChI Key

YNCOCVQTNJNXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.